molecular formula C7H9NO B3354443 1-(1H-Pyrrol-1-yl)propan-1-one CAS No. 59303-16-1

1-(1H-Pyrrol-1-yl)propan-1-one

Cat. No.: B3354443
CAS No.: 59303-16-1
M. Wt: 123.15 g/mol
InChI Key: LPPDMYXDYJNNON-UHFFFAOYSA-N
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Description

1-(1H-Pyrrol-1-yl)propan-1-one (CAS 59303-16-1) is a heterocyclic ketone compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . It features a pyrrole ring directly bonded to a propanone backbone . This compound serves as a key building block and intermediate in organic synthesis, particularly in the preparation of more complex structures such as fused heterocycles (e.g., pyrrolo[1,2-a]quinoxalines) via cyclocondensation reactions with aromatic amines . Pyrrole-containing compounds are a significant area of research in medicinal chemistry. While the specific biological activity of this compound is not fully detailed, the pyrrole heterocycle is a privileged structure found in many natural products and is being extensively investigated for developing new compounds with antibacterial potential . As a reagent, it can undergo various chemical transformations, including oxidation, reduction, and substitution at the ketone group . This product is intended for research use only and is not for human or veterinary use . Researchers can leverage its unique structure for developing novel synthetic pathways and exploring new chemical entities in fields such as chemistry, biology, and material science .

Properties

IUPAC Name

1-pyrrol-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-7(9)8-5-3-4-6-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPDMYXDYJNNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468633
Record name 1-(1H-Pyrrol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59303-16-1
Record name 1-(1H-Pyrrol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Pyrrol-1-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of pyrrole with propionyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrrol-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(1H-Pyrrol-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of advanced materials, including conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrol-1-yl)propan-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Synthetic Applications Reference
1-(1H-Pyrrol-1-yl)propan-1-one C₈H₉NO Pyrrole ring at position 1 Precursor for fused heterocycles; used in catalytic coupling reactions
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one C₉H₁₃NO tert-Butyl group adjacent to ketone Pharmaceutical intermediate; enhances steric hindrance in ligand design
3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one C₁₄H₁₅NO₂ 4-Methoxyphenyl chain at position 3 Modifies electronic properties for optoelectronic materials
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one C₁₄H₁₄N₄O Two pyrazole rings at position 3 Chelating agent in coordination chemistry; synthesized via Al₂O₃-mediated reactions
3-(Pyrrolidin-1-yl)-1-(p-tolyl)propan-1-one C₁₄H₁₉NO Pyrrolidine ring and p-tolyl group Explored in multitarget drug design (e.g., histamine H3 receptor ligands)

Key Research Findings

Heterocycle Influence : Pyrazole-containing analogs exhibit stronger chelation capabilities compared to pyrrole derivatives, making them suitable for metal-organic frameworks .

Catalytic Coupling Efficiency : Electron-deficient aryl ketones (e.g., halogenated propan-1-ones) achieve higher coupling yields with NHPI due to enhanced electrophilicity .

Q & A

What are the recommended synthetic methods for 1-(1H-Pyrrol-1-yl)propan-1-one in laboratory settings?

Level : Basic
Answer :
The synthesis of this compound and its derivatives typically involves functionalization of the pyrrole ring or ketone group. Key methodologies include:

  • Bromination : Reacting 1-(1H-Pyrrol-1-yl)ethan-1-one with bromine in acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
  • Multi-step synthesis : For structurally related compounds (e.g., 2,2-dimethyl derivatives), intermediates like 1-(2-cyanoethyl)pyrrole may undergo hydrolysis or catalytic hydrogenation .

Table 1 : Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Reference
BrominationBr₂, CH₃COOH, 25–40°C85–91
Hydrolysis of nitrilesH₂O, H⁺ (acidic conditions)70–78
Catalytic hydrogenationH₂, Pd/C, THF65–75

What safety protocols should be followed when handling this compound?

Level : Basic
Answer :
Safety measures are critical due to the compound’s potential toxicity and reactivity:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols.
  • Waste disposal : Segregate chemical waste and consult certified disposal services to mitigate environmental risks .

Note : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

Level : Advanced
Answer :
Optimization requires systematic variation of parameters:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates for bromination .
  • Temperature control : Elevated temperatures (40–50°C) improve kinetics but may require reflux setups to avoid side reactions .
  • Catalysts : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylations involving pyrrole derivatives .
  • Monitoring : Employ TLC or HPLC to track reaction progress and purity .

Key Consideration : Pilot small-scale reactions (<1 g) to identify optimal conditions before scaling up.

How should discrepancies in reported biological activities of this compound derivatives be resolved?

Level : Advanced
Answer :
Conflicting bioactivity data (e.g., antibacterial vs. inactive results) can arise from:

  • Structural variations : Minor substituent changes (e.g., methyl groups, halogens) significantly alter interactions with biological targets .
  • Assay conditions : Standardize protocols (e.g., MIC values, bacterial strains) to ensure comparability.
  • Mechanistic studies : Use computational modeling (e.g., molecular docking) to predict binding affinities and validate with in vitro assays .

Example : A derivative with a 2,2-dimethyl group showed antibacterial activity against S. aureus (MIC = 32 µg/mL), but analogs lacking this group were inactive, highlighting the role of steric effects .

What computational tools are recommended for analyzing the molecular interactions of this compound?

Level : Advanced
Answer :

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) .
  • Software : Gaussian, GROMACS, or AutoDock for energy minimization and binding affinity calculations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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